3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “benzyloxy” and “pyrazole” parts suggest that it contains a benzene ring (a hexagonal ring of carbon atoms) and a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms), respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like oxidation, reduction, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the types and positions of functional groups, the presence of any charges, and the overall shape of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst to form the intermediate 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid. The benzyl group can then be removed using a suitable reagent to yield the final product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carboxylic acid", "benzyl alcohol", "catalyst", "suitable reagent" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid and benzyl alcohol in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and heat under reflux for a suitable period of time.", "Step 3: Allow the reaction mixture to cool and then filter off any solid that may have formed.", "Step 4: Concentrate the filtrate under reduced pressure to yield the intermediate 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid.", "Step 5: Dissolve the intermediate in a suitable solvent and add a suitable reagent to remove the benzyl group.", "Step 6: Purify the final product by recrystallization or chromatography." ] } | |
CAS RN |
321596-64-9 |
Product Name |
3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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